![molecular formula C4H4N6S2 B7451249 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole, also known as MTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTMT is a heterocyclic compound that contains both thiadiazole and tetrazole rings. The compound has been synthesized using various methods and has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is not fully understood. However, studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The antimicrobial activity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has been shown to have various biochemical and physiological effects. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. The antimicrobial activity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has several advantages for lab experiments. It is easy to synthesize and has shown promising results in scientific research studies. However, there are also limitations to using 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in lab experiments. The compound is relatively unstable and requires careful handling. Additionally, the compound may have toxic effects on cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole. One direction is to study the potential application of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to study the mechanism of action of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in more detail to better understand its effects on cancer cells and bacteria. Additionally, further research is needed to determine the toxicity of 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole in vivo and to study its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole can be synthesized using different methods, including the reaction of 3-amino-5-methylthio-1,2,4-thiadiazole with sodium azide in the presence of acetic acid. The reaction yields the desired compound in good yields. Other methods include the reaction of 5-methylthio-1,2,4-thiadiazole-3-carboxylic acid with sodium azide, followed by cyclization to give 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole.
Aplicaciones Científicas De Investigación
5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has been studied for its potential application as an anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole induces apoptosis in cancer cells by activating the caspase pathway. 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has also been studied for its potential application as an antimicrobial agent. Studies have shown that 5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole has potent antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
2-methylsulfanyl-5-(2H-tetrazol-5-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2/c1-11-4-8-7-3(12-4)2-5-9-10-6-2/h1H3,(H,5,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVJPQCZTJQFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

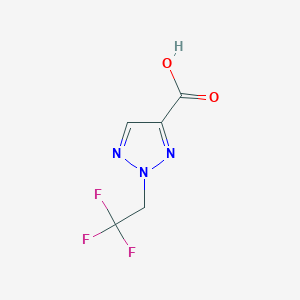
![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)
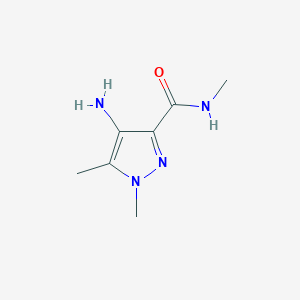

![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
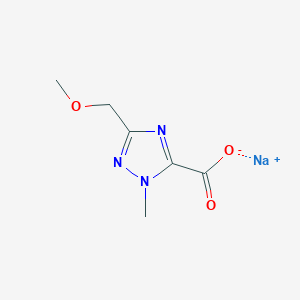

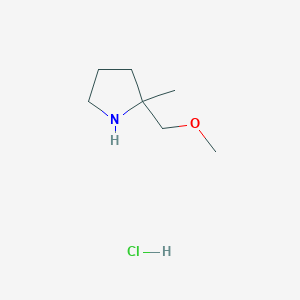
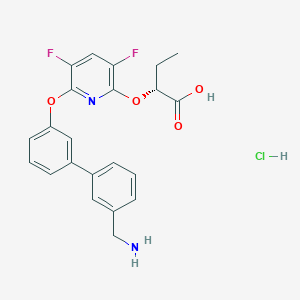

![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)
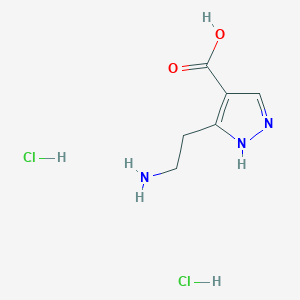
![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)